4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H12FNO2 It is a derivative of tetrahydropyran, featuring a fluorobenzoyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Formation of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- 4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile
Uniqueness
4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents .
Properties
Molecular Formula |
C13H12FNO2 |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
4-(4-fluorobenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H12FNO2/c14-11-3-1-10(2-4-11)12(16)13(9-15)5-7-17-8-6-13/h1-4H,5-8H2 |
InChI Key |
GRWWZQPLUNCNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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